2,8-Bis(trifluoromethyl) Substitution Enhances Antimalarial Potency vs. Mono-Trifluoromethyl Analogs
The 2,8-bis(trifluoromethyl)quinoline core, the direct synthetic precursor to this compound, demonstrates superior in vitro antimalarial activity compared to analogs containing a single trifluoromethyl group. A comparative study of quinoline-4-methylene ketones revealed that 2,8-bis(trifluoromethyl) derivatives (e.g., IC50 = 4.8 and 5.2 µg/mL) achieve a slightly higher activity profile than 2- or 8-mono-trifluoromethyl counterparts [1].
| Evidence Dimension | In vitro antimalarial activity against chloroquine-sensitive P. falciparum (D10 strain) |
|---|---|
| Target Compound Data | IC50 = 4.8 µg/mL and 5.2 µg/mL (for specific 2,8-bis(trifluoromethyl)quinoline-4-ketone derivatives) |
| Comparator Or Baseline | 2-trifluoromethyl and 8-trifluoromethyl quinoline-4-ketone analogs (IC50 values of similar magnitude, but slightly lower) |
| Quantified Difference | Bis(trifluoromethyl) substitution yields slightly higher in vitro activity relative to mono-substituted comparators. |
| Conditions | P. falciparum D10 strain, in vitro assay |
Why This Matters
This confirms that procuring the 2,8-bis(trifluoromethyl) scaffold—rather than a mono-trifluoromethyl quinoline—provides a more potent starting point for developing antimalarial leads active against drug-sensitive parasites.
- [1] Kgokong, J. L., Smith, P. J., & Lategan, C. A. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168. View Source
